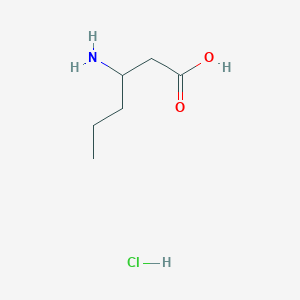

3-Aminohexanoic acid hydrochloride

Description

Structural Classification and Isomeric Considerations of 3-Aminohexanoic Acid

3-Aminohexanoic acid, the parent compound of its hydrochloride salt, is classified as a β-amino acid. nih.gov This designation stems from the position of the amino group (-NH₂) on the third carbon atom of the hexanoic acid backbone. This structural feature distinguishes it from α-amino acids, where the amino group is attached to the carbon adjacent to the carboxyl group. The molecular formula of 3-aminohexanoic acid is C₆H₁₃NO₂. nih.gov

A key aspect of 3-Aminohexanoic acid's structure is its chirality. The carbon atom to which the amino group is attached is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-aminohexanoic acid and (S)-3-aminohexanoic acid. guidechem.com These enantiomers can exhibit different biological activities and are often studied individually in pharmaceutical and biochemical research. The hydrochloride salt is formed by the reaction of 3-aminohexanoic acid with hydrogen chloride, resulting in the protonation of the amino group to form an ammonium (B1175870) chloride salt. nih.gov

Table 1: Isomeric and Structural Data of 3-Aminohexanoic Acid and its Hydrochloride Salt

| Property | Value |

| Chemical Name | 3-Aminohexanoic acid hydrochloride |

| Molecular Formula | C₆H₁₄ClNO₂ nih.govguidechem.com |

| Molecular Weight | 167.63 g/mol nih.govguidechem.com |

| Parent Compound | 3-Aminohexanoic acid nih.gov |

| Parent Compound Formula | C₆H₁₃NO₂ nih.gov |

| Parent Compound Mol. Wt. | 131.17 g/mol nih.gov |

| Isomers | (R)-3-Aminohexanoic acid, (S)-3-Aminohexanoic acid guidechem.com |

| CAS Number (HCl Salt) | 64234-61-3 ((S)-enantiomer) nih.govguidechem.com |

Overview of Research Significance in β-Amino Acid Chemistry

β-amino acids, including 3-aminohexanoic acid, are of considerable interest in various scientific fields due to their unique structural and functional properties. researchgate.nettandfonline.comhilarispublisher.com Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids are less common in nature but offer distinct advantages in synthetic applications. tandfonline.com

The increased flexibility of the β-amino acid backbone, owing to the additional carbon atom, influences their conformational preferences and allows them to form stable, well-defined secondary structures in peptides. tandfonline.comnumberanalytics.com This has led to the development of β-peptides, which are oligomers of β-amino acids. These β-peptides are often more resistant to enzymatic degradation by proteases compared to natural peptides, a crucial attribute for developing peptide-based therapeutics with improved stability and bioavailability. tandfonline.comhilarispublisher.com

Furthermore, β-amino acids serve as versatile building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.nethilarispublisher.com Their incorporation into small molecules can modulate properties such as hydrophobicity, which can enhance cellular uptake and biological activity. The unique structural scaffold provided by β-amino acids allows for the attachment of various functional groups, enabling the design of molecules with specific therapeutic or functional properties. tandfonline.com

Historical Context of Related Aminocarboxylic Acid Research

The study of aminocarboxylic acids has a rich history, with early research focusing on α-amino acids and their role in biological systems. The discovery and characterization of the 20 proteinogenic α-amino acids laid the foundation for our understanding of protein structure and function.

A significant milestone in the research of related aminocarboxylic acids was the work on aminocaproic acid, specifically ε-aminocaproic acid (6-aminohexanoic acid). lshtm.ac.ukpatsnap.com In the mid-20th century, Japanese researchers Shosuke and Utako Okamoto were driven to find a way to reduce deaths from hemorrhage, particularly postpartum hemorrhage. lshtm.ac.uk Their research led to the discovery of ε-aminocaproic acid (EACA), a synthetic analogue of the amino acid lysine (B10760008), which inhibits the breakdown of fibrin (B1330869) clots. lshtm.ac.ukpatsnap.com This discovery marked the advent of antifibrinolytic drugs. lshtm.ac.uk Further research by the Okamotos led to the development of tranexamic acid, a more potent antifibrinolytic agent. lshtm.ac.ukth-project.org This pioneering work on a structurally related aminocaproic acid highlighted the potential of non-proteinogenic amino acids in medicine and spurred further investigation into other isomers and derivatives.

Emerging Research Foci on this compound

Current research on this compound and its parent compound is expanding into several key areas. One significant focus is its use as a building block in peptide synthesis. The incorporation of 3-aminohexanoic acid into peptide sequences can enhance their hydrophobic character, potentially improving their stability and ability to penetrate cell membranes.

Another area of growing interest is the exploration of the biological activities of peptides and other molecules containing the 3-aminohexanoic acid moiety. While its direct biological roles are still being elucidated, its structural similarity to other biologically active aminocaproic acids suggests potential applications in medicinal chemistry. hilarispublisher.comnumberanalytics.com For instance, derivatives of aminocaproic acid have been investigated for their antifibrinolytic properties. mdpi.commdpi.com

Furthermore, the synthesis of chiral 3-aminohexanoic acid enantiomers is a critical research area. The development of efficient and stereoselective synthetic routes is essential for producing pure (R)- and (S)-enantiomers, which are crucial for structure-activity relationship studies and the development of stereospecific drugs. sigmaaldrich.combldpharm.com Research into novel synthetic methods, including enzymatic and asymmetric catalytic approaches, continues to be an active field of investigation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGBHZGUSDAGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 3 Aminohexanoic Acid Hydrochloride

Total Synthesis Approaches

Total synthesis provides a means to construct the 3-aminohexanoic acid backbone from basic starting materials. Several distinct routes have been explored, each with its own set of advantages and challenges.

Strategies Involving Aldehyde Precursors and Olefination

One prominent strategy for synthesizing 3-aminohexanoic acid involves the use of an aldehyde precursor which is then subjected to an olefination reaction. chemrxiv.org A key intermediate, an aldehyde derived from an oxathiazinane, can serve as a versatile precursor. chemrxiv.orgchemrxiv.org This aldehyde undergoes a Wittig olefination with a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, to introduce the required carbon chain extension and form an alkene. chemrxiv.orgchemrxiv.org This approach allows for the construction of the six-carbon backbone of the target molecule. chemrxiv.org The Horner-Wadsworth-Emmons reaction, a variation of the Wittig olefination, is another commonly employed method for the formation of α,β-unsaturated esters from phosphonates and aldehydes. uni-due.de

Hydrogenation and Deprotection Sequences

Following the olefination step, a hydrogenation reaction is typically employed to reduce the carbon-carbon double bond of the alkene intermediate. chemrxiv.orgchemrxiv.org This is often achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemrxiv.orgchemrxiv.org This step is crucial for establishing the saturated hexanoic acid backbone. chemrxiv.org

Simultaneously or in a subsequent step, protecting groups on the amino and carboxyl functionalities are removed. chemrxiv.orgchemrxiv.org For instance, if a carbobenzyloxy (Cbz) group is used to protect the amine and a benzyl (B1604629) group protects the carboxylic acid, both can be cleaved during the hydrogenation process. chemrxiv.orgchemrxiv.org The final step involves treatment with hydrochloric acid to form the hydrochloride salt of 3-aminohexanoic acid.

A notable synthesis starts from an oxathiazinane heterocycle, which is first oxidized to an aldehyde. This aldehyde then undergoes a Wittig olefination to form an alkene, which is subsequently hydrogenated using a palladium on carbon catalyst in a mixture of acetic acid and water to yield 3-aminohexanoic acid acetate (B1210297) after deprotection. chemrxiv.org

Amination Reactions for β-Amino Acid Formation

Amination reactions represent a direct approach to introduce the amino group at the β-position of a carbonyl compound. Reductive amination, in particular, is a powerful tool for this transformation. frontiersin.org This can be achieved using biocatalytic methods, where enzymes such as amine dehydrogenases (AmDHs) catalyze the conversion of a ketone to an amine. frontiersin.orgnih.gov For example, levulinic acid, a bio-based platform chemical, can be converted to (S)-4-aminopentanoic acid through an amination reaction catalyzed by transaminases. frontiersin.org While not a direct synthesis of 3-aminohexanoic acid, this demonstrates the potential of amination for producing β-amino acids.

Another approach involves the electrophilic amination of an enolate. For instance, an enolate can be reacted with an N-Boc-oxaziridine to introduce a protected amino group at the desired position. nih.gov Palladium-catalyzed carboamination of 1,3-dienes or allenes with diazo esters and amines also provides a route to γ- and ε-amino acid derivatives. beilstein-journals.org

Hydrolysis-Based Routes (e.g., Caprolactam Analogs, if applicable)

The hydrolysis of lactams, which are cyclic amides, is a well-established method for the synthesis of amino acids. While ε-caprolactam is the precursor to 6-aminohexanoic acid (also known as aminocaproic acid), an isomer of 3-aminohexanoic acid, the general principle of lactam hydrolysis can be considered. rug.nlresearchgate.net The hydrolysis of caprolactam to 6-aminocaproic acid is the first step in its catabolic pathway in some microorganisms and typically requires an enzyme, such as a caprolactamase, and often ATP. nih.gov The chemical synthesis of ε-caprolactam itself can be achieved from L-lysine. google.comgoogle.com Although no direct synthesis of 3-aminohexanoic acid from a corresponding β-caprolactam analog was found in the provided search results, this remains a plausible, though not explicitly documented, synthetic strategy.

Stereoselective and Enantioselective Synthesis

Given that 3-aminohexanoic acid is a chiral molecule, possessing a stereocenter at the third carbon, the development of stereoselective and enantioselective synthetic methods is of significant importance. These methods aim to produce a single enantiomer of the target molecule, which is often crucial for its biological activity.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful and widely used technique for establishing chirality in a molecule. ethz.chwikipedia.org This method involves the hydrogenation of a prochiral unsaturated precursor, such as an α,β-unsaturated carboxylic acid or an enamine, in the presence of a chiral catalyst. ethz.chnih.gov The catalyst, typically a transition metal complex with a chiral ligand, directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer. wikipedia.orgnih.gov

For the synthesis of β-amino acids, rhodium complexes with chiral phosphine (B1218219) ligands, such as Me-DuPHOS, have been shown to be effective catalysts for the asymmetric hydrogenation of unsaturated precursors. nih.gov For example, the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst is a key step in the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid. nih.gov This highlights the potential of this methodology for the synthesis of chiral 3-aminohexanoic acid derivatives. Rhodium complexes with Josiphos-type chiral ligands have also been successfully used for the direct asymmetric hydrogenation of unprotected enamino esters and amides, yielding β-amino esters and amides in high enantiomeric excess. researchgate.net

The efficiency and selectivity of asymmetric hydrogenation can be influenced by various factors, including the choice of metal, ligand, solvent, temperature, and hydrogen pressure. ethz.ch Ruthenium-based catalysts, such as those containing the BINAP ligand, are also widely used and can exhibit different stereoselectivity compared to rhodium catalysts. ethz.chwikipedia.org

| Synthetic Approach | Key Reactions | Precursors | Reagents/Catalysts |

| Total Synthesis via Olefination | Wittig Olefination, Hydrogenation, Deprotection | Aldehyde from oxathiazinane | Methyltriphenylphosphonium bromide, Pd/C, H₂ |

| Amination Reactions | Reductive Amination | Ketones | Amine dehydrogenases (biocatalysis) |

| Asymmetric Synthesis | Asymmetric Hydrogenation | α,β-unsaturated carboxylic acids, enamines | Rhodium-Me-DuPHOS, Rhodium-Josiphos, Ruthenium-BINAP |

Chiral Catalyst Applications in β-Amino Acid Synthesis

The asymmetric synthesis of β-amino acids, including 3-aminohexanoic acid, has seen significant advancements through the application of chiral catalysts. These catalysts facilitate the formation of one enantiomer over the other, a critical aspect in the synthesis of biologically active molecules. hilarispublisher.com

Catalytic asymmetric approaches often involve carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond-forming reactions. hilarispublisher.com For instance, ruthenium and rhodium complexes with chiral mono- and bi-dentate phosphine ligands have been effectively used in the hydrogenation of (Z)-enamines to produce β-amino acids with high yields. hilarispublisher.com Similarly, copper-catalyzed asymmetric aza-Michael additions represent an atom-economical method for constructing chiral β-amino acid frameworks. chinesechemsoc.org These reactions, however, can be challenged by the low reactivity of certain substrates like α,β-unsaturated carboxylic acids and their derivatives. chinesechemsoc.org

Recent developments have focused on creating more versatile and efficient catalytic systems. For example, a copper-catalyzed asymmetric reversal hydroamination has been reported, enabling the direct synthesis of a variety of β-amino acid derivatives with high regio- and enantioselectivity without the need for protecting groups. chinesechemsoc.org Furthermore, confined imidodiphosphorimidate (IDPi) catalysts have been developed for the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals, providing a scalable, one-pot approach to enantiopure and unmodified β²-amino acids. nih.gov

The table below summarizes some of the chiral catalysts and their applications in β-amino acid synthesis:

| Catalyst Type | Reaction | Substrate | Key Features |

| Ru/Rh-phosphine complexes | Asymmetric Hydrogenation | (Z)-enamines | High yields |

| Cu-chiral ligand complexes | Asymmetric aza-Michael Addition | α,β-unsaturated esters, amides | Atom-economical |

| Confined IDPi catalysts | Asymmetric Aminomethylation | Bis-silyl ketene acetals | Scalable, one-pot, no protecting groups required |

| Chiral β-aminophosphines | Various asymmetric transformations | Broad range | Serve as organocatalysts and ligands for transition metals |

Chiral β-aminophosphine derivatives have also emerged as powerful organocatalysts and ligands in metal-catalyzed reactions. rsc.org Their versatility allows for application in various asymmetric transformations, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org The performance of these catalysts can be fine-tuned by modifying the side chains and substituents on the nitrogen atom. rsc.org

Substrate-Controlled Asymmetric Synthesis

Substrate-controlled asymmetric synthesis is another powerful strategy for preparing enantiomerically enriched β-amino acids. In this approach, the stereochemical outcome of a reaction is dictated by a chiral center already present in the substrate.

A notable example is the diastereoselective conjugate addition of a lithium amide to an enoate acceptor. The resulting β-amino enolate can then be hydroxylated to produce homochiral β-amino-α-hydroxy acids with excellent anti-diastereoselectivity. rsc.orgresearchgate.net The diastereofacial selectivity in this process is primarily controlled by the substrate, although some influence from the chiral reagent can be observed. rsc.orgresearchgate.net

Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed. While effective, this method often requires additional steps for attachment and removal of the auxiliary.

The table below provides examples of substrate-controlled asymmetric synthesis methods for β-amino acids:

| Method | Key Principle | Example |

| Diastereoselective conjugate addition | A chiral center in the substrate directs the addition to a prochiral center. | Addition of lithium N-benzyl-N-α-methylbenzylamide to an enoate. rsc.orgresearchgate.net |

| Chiral auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. | Lewis-acid-catalyzed asymmetric conjugate addition methods often require substrates containing achiral heterocyclic templates, such as an oxazolidinone or pyrrolidinone. nih.gov |

Resolution of Enantiomeric Mixtures

When a synthesis produces a racemic mixture (a 1:1 mixture of enantiomers) of 3-aminohexanoic acid, resolution techniques are employed to separate the two enantiomers.

Chiral Chromatography Techniques

Chiral chromatography is a widely used method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com

Several types of CSPs are available, including those based on polysaccharides, macrocyclic glycopeptides, and cyclodextrins. sigmaaldrich.comresearchgate.net For instance, teicoplanin-based CSPs, such as Astec CHIROBIOTIC T, have proven effective for the direct analysis of underivatized amino acid enantiomers. sigmaaldrich.com

Gas chromatography (GC) can also be used for chiral separation, often requiring pre-column derivatization of the amino acids to make them volatile. researchgate.net While direct enantioseparation on chiral stationary phases is common, indirect methods involving the formation of diastereomers with a chiral derivatizing reagent are also employed. researchgate.netacs.org

| Chromatographic Technique | Chiral Stationary Phase (CSP) / Method | Application |

| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based, Macrocyclic glycopeptide-based (e.g., Teicoplanin) | Direct separation of underivatized amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com |

| Gas Chromatography (GC) | Chirasil®-Val, functionalized cyclodextrins | Separation of derivatized amino acid enantiomers. researchgate.net |

| Indirect HPLC/GC | Derivatization with a chiral reagent (e.g., Marfey's reagent) | Separation of diastereomeric derivatives on an achiral column. mdpi.com |

Kinetic Resolution Strategies

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. A dynamic kinetic resolution (DKR) combines this with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

Enzymes are highly effective catalysts for kinetic resolution due to their high enantioselectivity. rajdhanicollege.ac.in For example, acylases can be used for the enantioselective hydrolysis of N-acyl amino acids. harvard.edu Lipases are also employed in the desymmetrization of prochiral anhydrides. researchgate.net

Chemical methods for DKR have also been developed. For instance, metal complexes of picolinaldehyde have been identified as cost-effective and environmentally friendly catalysts for the racemization of amino acids, which can be coupled with enzymatic resolution. nih.govacs.org

| Resolution Strategy | Catalyst/Reagent | Key Feature |

| Enzymatic Kinetic Resolution | Acylases, Lipases | High enantioselectivity. rajdhanicollege.ac.inharvard.eduresearchgate.net |

| Chemoenzymatic Dynamic Kinetic Resolution | Metal complexes of picolinaldehyde + Protease | Combines chemical racemization with enzymatic resolution for high yields and enantioselectivities. nih.govacs.org |

| Chemical Dynamic Kinetic Resolution | Nickel complexes | Can achieve complete stereochemical outcome and allows for recyclable chirality sources. nih.gov |

Diastereomeric Crystallization Methods

Diastereomeric crystallization is a classical resolution technique that involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. iucr.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. google.com

Commonly used resolving agents for amino acids include chiral acids or bases like tartaric acid derivatives and alkaloids such as brucine (B1667951) and strychnine. iucr.orggavinpublishers.com The choice of resolving agent and solvent is crucial for successful separation. gavinpublishers.comrsc.org The efficiency of the resolution can be influenced by factors such as temperature and crystallization time. gavinpublishers.com For example, the resolution of racemic 1-phenylpropane-amine with tartaric acid was found to be sensitive to these parameters. gavinpublishers.com

| Resolving Agent | Racemic Compound | Key Principle |

| (R,R)-Tartaric Acid | 1-phenylpropane-amine | Formation of diastereomeric salts with different solubilities. gavinpublishers.com |

| Brucine/Strychnine | N-protected DL-amino acids | Selective crystallization of one diastereomeric salt. iucr.org |

| (-)-Quinine | C2-symmetric aminobisphosphinic acids | Formation of diastereomeric salts allowing for separation by fractional crystallization. nih.gov |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 3-aminohexanoic acid hydrochloride aims to reduce the environmental impact of the chemical process. This involves considerations such as atom economy, the use of renewable feedstocks, and the reduction of waste. acs.org

One of the core tenets of green chemistry is prevention, which emphasizes minimizing waste generation. acs.org Atom economy, a concept developed by Barry Trost, is a key metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Catalytic reactions are generally preferred over stoichiometric ones as they are more atom-economical and generate less waste. rajdhanicollege.ac.in

The use of biocatalysts, such as enzymes, aligns well with green chemistry principles. rajdhanicollege.ac.in Enzymes operate under mild conditions (temperature, pH), are highly selective, and are derived from renewable resources. rajdhanicollege.ac.in Biocatalytic kinetic resolution, for instance, is a green method for purifying racemic mixtures of amino acids. rajdhanicollege.ac.in

Furthermore, there is a growing interest in using renewable feedstocks for chemical production. Fermentation processes using microorganisms can convert biomass-derived sugars into valuable chemicals, including amino acids. rsc.org For example, engineered strains of Escherichia coli have been developed for the production of 6-aminohexanoic acid from glucose. rsc.org While not a direct synthesis of 3-aminohexanoic acid, this approach highlights the potential of biotechnology for producing amino acids in a more sustainable manner. The development of biocatalytic cascades, where multiple enzymatic reactions are carried out in a single pot, further enhances the efficiency and sustainability of these processes.

Another green approach involves the use of environmentally benign solvents, such as water or supercritical carbon dioxide. rajdhanicollege.ac.in Reducing the use of derivatizing agents, which require additional reaction steps and generate waste, is also a key principle of green chemistry. rajdhanicollege.ac.in

The following table summarizes the application of green chemistry principles in the synthesis of amino acids:

| Green Chemistry Principle | Application in Amino Acid Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Utilizing catalytic reactions like asymmetric hydrogenation and conjugate addition. acs.org |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and solvents. |

| Designing Safer Chemicals | Developing products with reduced toxicity. |

| Safer Solvents and Auxiliaries | Employing water or other green solvents. rajdhanicollege.ac.in |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, often facilitated by biocatalysts. rajdhanicollege.ac.in |

| Use of Renewable Feedstocks | Utilizing biomass and fermentation processes. rsc.org |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. rajdhanicollege.ac.in |

| Catalysis | Employing highly selective and efficient catalysts, including enzymes. rajdhanicollege.ac.in |

Enzyme-Catalyzed Biosynthesis Pathways

While direct biocatalytic routes for 3-aminohexanoic acid are not extensively reported, valuable insights can be drawn from the synthesis of its isomer, 6-aminohexanoic acid. One notable approach involves a one-pot enzymatic cascade utilizing engineered strains of Pseudomonas taiwanensis and Escherichia coli. This system converts cyclohexane (B81311) to 6-aminohexanoic acid via an ε-caprolactam intermediate, achieving a yield of 0.56 mol/mol. The key enzymes in this pathway include cyclohexane monooxygenase and ω-transaminase. Adapting this methodology for 3-aminohexanoic acid would necessitate the discovery or engineering of substrate-specific oxygenases and transaminases capable of acting on precursors suitable for 3-aminohexanoic acid formation.

Another relevant area of enzymatic synthesis is the use of transaminases for the amination of keto acids. Amino acid transaminases (ATs) are known for their high enantioselectivity and broad substrate specificity, making them powerful biocatalysts for producing chiral amines. researchgate.net For instance, the synthesis of (S)-4-aminopentanoic acid has been achieved from levulinic acid using a coupled-enzyme cascade with two different transaminases. researchgate.net This suggests the potential for developing a similar biocatalytic route to 3-aminohexanoic acid, provided a suitable keto-acid precursor can be identified and a compatible transaminase is available.

Furthermore, the 3-keto-5-aminohexanoate cleavage enzyme (Kce) from Candidatus Cloacamonas acidaminovorans has been studied for its role in the reversible condensation of a six-carbon molecule derived from L-lysine. nih.gov While this enzyme is involved in a degradation pathway, understanding its structure and catalytic mechanism could inform the design of enzymes for the synthesis of aminohexanoic acid derivatives. nih.gov

Sustainable Precursor Utilization (e.g., Waste Depolymerization if analogous)

The principles of green chemistry encourage the use of renewable feedstocks and the recycling of waste materials. In the context of producing aminohexanoic acids, the depolymerization of nylon-6, a polyamide derived from 6-aminohexanoic acid, presents a viable strategy for a circular economy. acs.org Acid-catalyzed hydrolysis of nylon-6 waste using hydrochloric acid can yield 6-aminohexanoic acid hydrochloride. google.commdpi.com This process involves heating the polymer with aqueous HCl, followed by purification steps. google.commdpi.com While this applies directly to the 6-isomer, similar principles of polyamide depolymerization could theoretically be applied to a polymer constructed from 3-aminohexanoic acid, offering a route to recover the monomer.

The broader field of chemical recycling of polyamides like nylon-66 (a copolymer of adipic acid and hexamethylenediamine) also provides relevant insights. acs.org Depolymerization can be achieved through acid hydrolysis, alkaline hydrolysis, or ammonolysis. acs.org These methods break the amide bonds to release the constituent monomers. acs.org For instance, depolymerization of nylon in the presence of ammonia (B1221849) and water can yield aminocaproic acid and other related products. google.com Such approaches highlight the potential for converting polyamide waste into valuable chemical building blocks, including amino acids.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in any synthetic route. Key parameters that require careful control include the choice of solvent, temperature, and pressure.

Solvent Selection and Reaction Environment

The selection of an appropriate solvent is critical for ensuring that reactants are soluble and that the reaction proceeds efficiently. For the synthesis of amino acid hydrochlorides, aqueous solutions of mineral acids like hydrochloric acid are often employed, particularly in the final hydrolysis and salt formation steps. google.com The use of aqueous hydrochloric acid is advantageous as it can facilitate the direct crystallization of the amino acid hydrochloride in a pure form. google.com

In multi-step syntheses, various organic solvents are utilized depending on the specific transformation. For instance, in the synthesis of 3-aminohexanoic acid acetate from an oxathiazinane precursor, dimethyl sulfoxide (B87167) (DMSO) is used for the oxidation step, while a mixture of acetic acid and water serves as the solvent for the final hydrogenation. The choice of solvent can also influence the reaction mechanism and the formation of byproducts.

For biocatalytic processes, the reaction environment is typically an aqueous buffer system. The pH of the buffer is a critical parameter that must be optimized for enzyme activity and stability. For example, the reductive amination of levulinic acid to (R)-4-aminopentanoic acid using a glutamate (B1630785) dehydrogenase was optimized at pH 8.0. frontiersin.org

Temperature and Pressure Control

Temperature is a key parameter that influences reaction rates and, in some cases, product distribution. In the chemical synthesis of amino acids from halogenated carboxylic acid esters, reactions are typically carried out at elevated temperatures, ranging from 80°C to 200°C, with a preferred range of 120°C to 160°C. google.com The polymerization of nylon-66, the reverse of depolymerization, is conducted at temperatures above the polymer's melting point of 270°C, with pressure control to manage water concentration. acs.org Conversely, the depolymerization of polyamides is also often performed at high temperatures, for example, between 250°C and 350°C. google.com

In enzymatic reactions, temperature control is equally important. Each enzyme has an optimal temperature for activity, and deviations from this can lead to reduced efficiency or denaturation. For the synthesis of (R)-4-aminopentanoic acid, the optimal temperature for the reductive amination step was found to be 45°C. frontiersin.org

Pressure is another variable that can be manipulated to optimize yields, particularly in reactions involving gases or volatile substances. In the depolymerization of polyamides, the reaction can be carried out at pressures between 0.5 and 5 atmospheres. google.com

Chemical Reactivity, Transformation, and Mechanistic Studies

Reactions of the Amino Group

The amino group in 3-aminohexanoic acid is a primary amine, rendering it nucleophilic and capable of participating in various bond-forming reactions. However, in its hydrochloride salt form, the amine is protonated to an ammonium (B1175870) group (-NH₃⁺), which is not nucleophilic. Therefore, reactions involving the amino group typically require a deprotonation step, usually by the addition of a base, to liberate the free amine. wikipedia.orgnih.gov

Alkylation and Acylation Reactions

Once deprotonated, the free amino group of 3-aminohexanoic acid can readily undergo N-alkylation and N-acylation.

N-Acylation is a common transformation used for synthesizing amides, including N-acyl-amino acids which have applications as surfactants and skin-protecting agents. nih.gov This reaction typically involves treating the amino acid with an acylating agent such as an acyl chloride or anhydride. researchgate.net For more complex acylations, such as in the Friedel-Crafts reaction of ferrocene, the amino acid can be activated in situ using trifluoroacetic anhydride, which both protects the amine and activates the carboxyl group. acs.org

N-Alkylation involves the formation of a new carbon-nitrogen bond. While direct alkylation with alkyl halides can be challenging due to potential over-alkylation, more sophisticated methods have been developed. For instance, palladium-catalyzed reactions can achieve selective arylation and alkylation of sp³ C-H bonds in amino acid derivatives, demonstrating advanced methods for modifying the carbon backbone, often requiring an auxiliary or directing group. acs.org Copper-catalyzed Ullmann-type reactions have also been shown to effectively couple β-amino acids with aryl halides to form N-aryl β-amino acids. organic-chemistry.org

| Reaction Type | Reagent Class | Typical Reagents | Purpose |

| N-Acylation | Acyl Halides, Anhydrides | Acetyl Chloride, Benzoyl Chloride, Trifluoroacetic Anhydride | Synthesis of Amides, Protecting Group Introduction |

| N-Alkylation | Alkyl Halides, Aryl Halides | Iodoalkanes, Bromoalkanes, Iodoarenes (with catalyst) | Synthesis of secondary/tertiary amines, N-Aryl derivatives |

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization of the amino group is a crucial strategy for both enhancing analytical detection and facilitating multi-step organic synthesis.

For analytical purposes , derivatization is employed to improve the sensitivity and selectivity of detection in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Reagents are chosen to introduce a chromophore or fluorophore onto the amino acid, making it easier to detect. Common derivatizing agents include Dansyl chloride, 9-fluorenylmethylmethoxycarbonyl chloride (Fmoc-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). researchgate.netacs.org The AQC reagent, for example, reacts rapidly with primary and secondary amines to form stable derivatives that are well-suited for reversed-phase HPLC analysis. acs.orgresearchgate.net

For synthetic applications , derivatization serves primarily to "protect" the amino group, preventing it from participating in undesired side reactions while another part of the molecule is being modified. The tert-butyloxycarbonyl (Boc) and Fmoc groups are standard protecting groups in peptide synthesis. core.ac.uknih.gov These groups can be selectively removed under specific conditions to reveal the free amine for subsequent amide bond formation. core.ac.uk

| Derivatizing Agent | Abbreviation | Application | Detection Method |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Analytical (Quantification) | Fluorescence, MS |

| Dansyl chloride | Dns-Cl | Analytical | Fluorescence |

| 9-fluorenylmethylmethoxycarbonyl chloride | Fmoc-Cl | Analytical, Synthetic (Protecting Group) | UV, Fluorescence |

| 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-F | Analytical | Fluorescence |

| o-Phthalaldehyde (B127526) | OPA | Analytical | Fluorescence |

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of 3-aminohexanoic acid is the site for another important class of reactions, including esterification and amide bond formation.

Esterification Reactions

Esterification involves the reaction of the carboxylic acid group with an alcohol, typically in the presence of an acid catalyst, to form an ester. A convenient method for preparing amino acid methyl esters is the reaction with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl), which proceeds at room temperature to give the corresponding methyl ester hydrochloride in high yield. mdpi.com Alternatively, classic methods using thionyl chloride in an alcohol or gaseous HCl in an alcohol are also effective. mdpi.com Esterification can be used to protect the carboxylic acid group during synthesis or to modify the biological properties of the molecule. mdpi.com

| Reagent System | Alcohol | Product | Key Feature |

| Trimethylchlorosilane (TMSCl) | Methanol | 3-Aminohexanoic acid methyl ester hydrochloride | Mild, room temperature conditions mdpi.com |

| Thionyl Chloride (SOCl₂) | Methanol | 3-Aminohexanoic acid methyl ester hydrochloride | Common and effective method mdpi.com |

| Gaseous HCl | Ethanol | 3-Aminohexanoic acid ethyl ester hydrochloride | Classic Fischer esterification conditions mdpi.com |

Amide Bond Formation

The formation of an amide bond between the carboxylic acid group of 3-aminohexanoic acid and a primary or secondary amine is one of its most significant reactions, forming the basis of peptide synthesis. This transformation requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This is typically achieved using coupling reagents.

Common coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). core.ac.ukresearchgate.net These additives help to suppress side reactions and reduce racemization. In solid-phase peptide synthesis, reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) are frequently used to facilitate efficient amide bond formation. nih.gov The polymerization of amino acids, such as the formation of nylon from aminocaproic acid, is a large-scale industrial example of repeated amide bond formation. chemistryfromscratch.orgsavemyexams.com

| Coupling Reagent | Additive (Optional) | Application |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Peptide synthesis, general amide formation researchgate.net |

| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) | HOBt | Solid-phase peptide synthesis nih.gov |

| N,N'-Dicyclohexylcarbodiimide (DCC) | HOBt | Peptide synthesis core.ac.uk |

Influence of the Hydrochloride Salt Form on Reactivity

The hydrochloride salt form has a profound influence on the reactivity of 3-aminohexanoic acid, primarily by modifying the properties of the amino group. In the salt, the amine exists as a protonated ammonium cation (-NH₃⁺). jst.go.jp This protonation has several key consequences:

Protection and Stability : The ammonium group is non-nucleophilic and is protected from reacting with electrophiles. This makes the hydrochloride salt more stable and provides a longer shelf-life compared to the reactive free base form. wikipedia.org

Loss of Nucleophilicity : As an ammonium ion, the amino group cannot act as a nucleophile in reactions like acylation, alkylation, or amide bond formation where it is the attacking species. To render it reactive, the hydrochloride salt must be neutralized by adding a base to deprotonate the ammonium ion and generate the free amine (-NH₂). wikipedia.orgcore.ac.uk

Deprotonation Requirement : In synthetic procedures such as peptide coupling, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine) is typically added to liberate the free amine before the coupling reagent is introduced. However, the use of such bases can sometimes lead to side reactions. core.ac.uk An alternative method involves the deprotonation of amino acid ester hydrochlorides using activated zinc dust, which provides the free amine quantitatively without the need for a tertiary amine base. nih.govcore.ac.uk

Protonation Effects on Functional Group Behavior

The structure of 3-Aminohexanoic acid hydrochloride incorporates a key feature: the amine group is protonated to form an ammonium group (-NH₃⁺) due to the presence of hydrochloric acid. This protonation has a profound influence on the behavior of the entire molecule, particularly the carboxylic acid functional group.

Counterion Effects in Reaction Systems

The presence of the chloride counterion can affect the solvation shell surrounding the 3-aminohexanoic acid molecule, which in turn can modulate its reactivity and the transition states of its reactions. Furthermore, in specific chemical environments, the chloride ion itself could potentially act as a nucleophile, although it is generally a weak one. In studies involving polyelectrolytes like DNA, zwitterionic molecules such as 6-aminohexanoic acid (an isomer of 3-aminohexanoic acid) are used to adjust the dielectric constant of the medium, which highlights the importance of ionic species in controlling intermolecular forces and reaction environments. core.ac.uk Similarly, in heterogeneous systems, such as the modification of montmorillonite (B579905) clays (B1170129) with amino acids in the presence of HCl, the chloride counterion is an integral part of the ion exchange process. uliege.be

Oxidation and Reduction Processes

The functional groups of 3-Aminohexanoic acid are susceptible to both oxidation and reduction under appropriate chemical conditions, leading to the formation of different classes of compounds. The specific outcomes of these reactions depend on the reagents used.

Oxidation: The secondary carbon atom to which the amino group is attached can be oxidized. For instance, using a strong oxidizing agent like potassium permanganate (B83412) in an acidic medium can convert the amino group and the adjacent carbon into a ketone, yielding 3-oxohexanoic acid. The choice of oxidant is crucial to target specific functional groups while minimizing side reactions.

Reduction: The carboxylic acid group is the primary site for reduction. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like ether, can reduce the carboxylic acid to a primary alcohol. This transformation results in the formation of 3-aminohexanol, converting the amino acid into an amino alcohol.

The following table summarizes these key redox transformations for the parent compound, 3-aminohexanoic acid.

| Transformation | Reagent(s) | Major Product |

| Oxidation | Potassium permanganate (acidic medium) | 3-Oxohexanoic acid |

| Reduction | Lithium aluminum hydride (anhydrous ether) | 3-Aminohexanol |

This table is based on data for 3-aminohexanoic acid.

Reaction Mechanism Elucidation in Acidic Media

In an acidic medium, the reaction mechanisms involving this compound are heavily influenced by the protonation of its functional groups. The hydrochloride salt already provides a protonated amino group, and the acidic environment ensures that the carboxylic acid's carbonyl oxygen can also be reversibly protonated.

A classic example is the Fischer esterification of the carboxylic acid group. The mechanism for this reaction under acidic conditions proceeds via several key steps. Theoretical studies on similar molecules confirm that acid-catalyzed reactions of carboxylic acids often follow pathways like the A_AC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). researchgate.net

The probable mechanism for the esterification of this compound with an alcohol (R'OH) is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol (R'OH) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Theoretical studies have shown that for some acid-catalyzed hydrolysis reactions, which follow a reverse pathway, the inclusion of water molecules is necessary to form a stable tetrahedral intermediate. researchgate.net

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate. This transfer converts the hydroxyl group into a good leaving group (H₂O).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Biochemical Investigations and Molecular Interactions Non Clinical Focus

Role as an Amino Acid Analog in Biochemical Processes

3-Aminohexanoic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. Structurally, it is considered a derivative and synthetic analog of the essential amino acid lysine (B10760008). mdpi.comwikipedia.org This structural similarity is key to its biochemical function, allowing it to act as an effective inhibitor for enzymes that typically bind to lysine residues. wikipedia.org

The flexible, hydrophobic nature of its six-carbon backbone makes 3-aminohexanoic acid a valuable building block in peptide synthesis. mdpi.com Its incorporation into peptide chains can enhance their stability, protect against enzymatic degradation, and improve properties such as cellular penetration. mdpi.com For instance, the introduction of a 6-aminohexanoic acid (often abbreviated as Ahx) residue into glucagon-like peptide 1 (GLP-1) has been shown to prevent its degradation by the enzyme dipeptidyl peptidase IV. mdpi.com This strategic use as an amino acid analog allows for the modification of peptide and protein structure to investigate and alter their stability and biological activity. acs.org

Enzymatic Interaction Studies

The structural mimicry of lysine allows 3-aminohexanoic acid and its derivatives to participate in various enzymatic interactions, primarily through modulation and inhibition.

Modulation of Enzyme Activity

3-Aminohexanoic acid primarily modulates enzyme activity by acting as a competitive inhibitor for enzymes that have binding sites for lysine. A primary example is its interaction with the fibrinolytic system. It competitively inhibits the activation of plasminogen to plasmin, a serine protease responsible for breaking down fibrin (B1330869) clots. d-nb.info This interaction does not occur at the enzyme's active site but rather at the lysine-binding sites on the plasminogen molecule, thereby preventing it from binding to fibrin and being converted to its active form, plasmin. mdpi.comd-nb.info

Furthermore, derivatives of 6-aminohexanoic acid have been shown to directly inhibit the amidolytic activity of plasmin, indicating an interaction with the enzyme's active center. mdpi.com The presence of 6-aminohexanoic acid residues within a peptide structure can also prevent its hydrolysis by other enzymes in vivo, thereby modulating its biological half-life and activity. mdpi.com

Enzyme Inhibition Assays

Enzyme inhibition assays have been crucial in quantifying the interaction between 3-aminohexanoic acid derivatives and various enzymes. These assays measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).

Peptides incorporating 6-aminohexanoic acid (referred to as EACA or Ahx in some studies) have been synthesized and tested for their inhibitory effects on several serine proteases involved in the coagulation cascade. In one study, while 6-aminohexanoic acid itself showed no inhibitory activity up to a concentration of 20 mM, several peptide derivatives demonstrated significant inhibition. nih.gov For example, the peptide H-D-Ala-Phe-Lys-EACA-NH2 was found to be a potent and selective inhibitor of plasmin. d-nb.info

Below is a table summarizing the inhibitory activity of various peptide derivatives of 6-aminohexanoic acid against different enzymes.

| Compound/Peptide | Target Enzyme | IC50 (mM) |

| H–D-Ala–Phe–Lys–EACA–NH2 | Plasmin | 0.02 d-nb.info |

| H–Ala–Phe–Lys–EACA–NH2 | Plasmin | 0.13 d-nb.info |

| H–Phe–Lys–EACA–NH2 | Plasmin | 1.43 d-nb.info |

| H–D-Ala–Phe–Lys–EACA–OH | Plasmin | 3.37 nih.gov |

| H–D-Ala–Phe–Lys–EACA–OH | Thrombin | 3.85 nih.gov |

| Various Synthesized Peptides | Urokinase | 2.61 - 3.38 nih.gov |

| Various Synthesized Peptides | Tissue Plasminogen Activator (t-PA) | 6.48 - 17.64 nih.gov |

Metabolic Pathway Investigations (in Model Systems)

Investigating how 3-aminohexanoic acid is processed and integrated into cellular metabolism often requires sophisticated techniques in model organisms.

Isotopic Labeling for Tracing Metabolic Flux

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. nsf.govd-nb.info In this method, an atom within the molecule of interest is replaced with its heavier, non-radioactive isotope (e.g., ¹³C for carbon or ¹⁵N for nitrogen). science.gov As the labeled compound is metabolized by cells, the isotope gets incorporated into downstream metabolites. By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the label's distribution and quantify the rate of metabolic reactions, a practice known as metabolic flux analysis (MFA). nsf.govnih.gov

While extensive MFA studies specifically on 3-aminohexanoic acid are not widely published, the methodology is well-established. For example, to study its metabolic origins, one could administer ¹⁵N-labeled lysine to a model system and track the incorporation of the ¹⁵N label into 3-aminohexanoic acid. This would help elucidate the pathways and enzymes involved in its synthesis. Conversely, by feeding cells ¹³C-labeled 3-aminohexanoic acid, one could identify the metabolic pathways it enters and the molecules it is converted into. d-nb.info

Cell-Based Assays with Modified Strains

Genetically modified microbial strains are invaluable tools for studying the biochemical roles of noncanonical amino acids like 3-aminohexanoic acid. In one study, researchers investigated the ability of the enzyme EpmA from Escherichia coli to post-translationally modify the elongation factor P (EF-P) protein. tum.de They used a variant of the enzyme (EpmA_A298G) and supplied various noncanonical substrates, including both (S)-3-aminohexanoic acid hydrochloride and (R)-3-aminohexanoic acid hydrochloride, to determine the enzyme's substrate specificity in vitro. tum.de

In other examples of this approach, genetically modified strains of the fungus Fusarium fujikuroi were used to produce novel derivatives of the peptide-like molecule apicidin. nih.gov By overexpressing or deleting specific genes, the researchers could alter the metabolic output of the fungus, leading to the incorporation of different non-standard building blocks into the final product. nih.gov Similarly, cell-based reporter assays, such as those developed in E. coli to measure the uptake of molecules via cell-penetrating peptides, can be adapted to study how peptides containing 3-aminohexanoic acid enter cells. nih.gov These types of assays in modified strains provide a controlled environment to probe specific molecular interactions and metabolic capabilities. asm.org

Interactions with Biomolecules

Peptide and Protein Binding Studies

3-Aminohexanoic acid (Ahx), a non-proteinogenic amino acid, serves as a versatile building block in peptide synthesis, influencing the biochemical and biophysical properties of the resulting peptides. Its incorporation into peptide structures is primarily driven by its ability to introduce hydrophobicity and conformational flexibility. mdpi.com

One of the key applications of 3-aminohexanoic acid is in modifying peptides to enhance their interaction with protein targets. It is often used as a linker or spacer in the design of biologically active molecules. mdpi.comresearchgate.net For instance, it has been utilized to connect arginine molecules to poly(amidoamine) (PAMAM) dendrimers, where it acts as a hydrophobic spacer, influencing the transfection efficiency and cytotoxicity of the resulting gene delivery system. mdpi.com The introduction of an Ahx linker between a peptide core and a chelating agent in radiopharmaceuticals has been shown to improve binding affinity and tumor targeting by mitigating steric hindrance. researchgate.net

In the context of protein-protein interactions, derivatives of 3-aminohexanoic acid have been investigated as inhibitors. For example, dipeptide derivatives of ε-aminocaproic acid (a synonym for 6-aminohexanoic acid) have shown significant antifibrinolytic activity, with some derivatives exhibiting higher potency than the parent compound. mdpi.com The hydrophobic nature of Ahx can be crucial for binding to specific protein domains. In studies of protein phosphatase 5 (PP5), fluorescently labeled peptides incorporating an aminohexanoic acid (AHX) spacer were synthesized to investigate binding to the tetratricopeptide repeat (TPR) domain. nih.gov These studies confirmed that PP5 preferentially binds to the C-terminal motifs of Hsp90 and Hsp70. nih.gov

The following table summarizes the findings of selected studies on peptide and protein binding involving 3-aminohexanoic acid:

| Application | Interacting Biomolecule(s) | Key Findings |

| Peptide Modification | Various proteins | Introduction of Ahx enhances hydrophobicity and can improve cellular penetration and stability of peptides. mdpi.com |

| Gene Delivery | Poly(amidoamine) (PAMAM) dendrimers | Ahx acts as a hydrophobic spacer, influencing transfection efficiency and reducing cytotoxicity. mdpi.com |

| Radiopharmaceuticals | Target receptors | An Ahx linker can improve binding affinity and tumor targeting by reducing steric hindrance. researchgate.net |

| Enzyme Inhibition | Plasmin | Dipeptide derivatives of aminocaproic acid show significant antifibrinolytic activity. mdpi.com |

| Protein-Protein Interaction Studies | Protein Phosphatase 5 (PP5) | Fluorescently labeled peptides with an Ahx spacer were used to study binding to the TPR domain of PP5. nih.gov |

Receptor Activity Modulation (Mechanistic Basis)

The incorporation of 3-aminohexanoic acid into peptide ligands can modulate their activity at various receptors, often through conformational effects or by altering the binding interface. The flexible and hydrophobic nature of the Ahx backbone plays a significant role in how a modified peptide interacts with its receptor. mdpi.com

A notable example is the modulation of glucagon-like peptide-1 (GLP-1) receptor activity. Inserting 6-aminohexanoic acid between specific residues at the N-terminus of GLP-1 can prevent degradation by the enzyme dipeptidyl peptidase IV (DPP-IV), leading to a long-acting analog. mdpi.com However, the placement and number of Ahx units are critical; the insertion of multiple Ahx moieties elsewhere in the GLP-1 sequence can lead to a reduction in biological activity due to decreased receptor affinity. mdpi.com This highlights the importance of the precise positioning of Ahx within a peptide to achieve the desired modulatory effect.

The mechanism of receptor activity modulation often involves the stabilization of a specific peptide conformation that is favorable for receptor binding and activation. In the case of adrenomedullin (B612762) 2/intermedin (AM2/IMD), a peptide hormone that signals through heterodimeric receptors composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), the way the peptide engages the receptor is crucial. nih.gov While not directly involving 3-aminohexanoic acid in the native peptide, studies on analogs and antagonists of such receptors provide a framework for understanding how modifications can influence receptor interaction. The development of antagonists for these receptors has been guided by understanding the structural basis of peptide-receptor interactions. nih.gov

The interaction of ligands with receptors can induce distinct conformational changes in the receptor, which in turn dictates the downstream biological response. google.com The ability of a compound to modulate receptor activity is determined by how it influences the receptor's conformation. google.com The flexible nature of 3-aminohexanoic acid can contribute to a ligand's ability to explore different conformational states and potentially stabilize a receptor conformation that leads to either agonism or antagonism.

Conformational Flexibility and its Biochemical Implications

The six-carbon backbone of 3-aminohexanoic acid provides significant conformational flexibility, a property that has profound implications for its biochemical function. mdpi.com This flexibility allows peptides incorporating Ahx to adopt various spatial arrangements, which can be crucial for optimizing interactions with biological targets.

The hydrophobic and flexible nature of 6-aminohexanoic acid is a key feature in its use as a linker in various biologically active structures. mdpi.comresearchgate.net This flexibility allows the connected moieties to orient themselves optimally for binding or other interactions. For example, when used as a spacer in biotinylated compounds designed to bind to the Grb2 SH2 domain, the 6-aminocaproic acid spacer minimizes steric hindrance between the avidin (B1170675) and the Grb2 SH2 domain-ligand complex, thereby preserving the biological activity of the parent compound. nih.gov

However, the conformational flexibility of Ahx is not always advantageous. In the context of its antifibrinolytic activity, a more rigid analog, tranexamic acid, which has a cyclic structure, exhibits significantly higher activity than 6-aminohexanoic acid. mdpi.com This suggests that for certain applications, a pre-organized, rigid conformation is more favorable for binding to the target enzyme, plasminogen. mdpi.com

The biochemical implications of 3-aminohexanoic acid's conformational flexibility are summarized in the table below:

| Biochemical Implication | Description | Example |

| Enhanced Binding Affinity | The flexibility allows for an induced fit, enabling the molecule to adopt an optimal conformation for binding to a target protein or receptor. | Use as a flexible linker in peptide-based inhibitors. rsc.org |

| Improved Biological Activity | By acting as a flexible spacer, it can position functional groups optimally for interaction with their biological targets, minimizing steric clashes. | Biotinylated antagonists of Grb2 SH2 domain. nih.gov |

| Modulation of Peptide Structure | Incorporation of Ahx can disrupt or induce secondary structures like helices or sheets, thereby altering the peptide's overall conformation and function. | Modification of GLP-1 to prevent enzymatic degradation. mdpi.com |

| Potential for Reduced Specificity | In some cases, high flexibility can lead to binding to off-target molecules, as the molecule is not constrained to a specific bioactive conformation. | The higher antifibrinolytic activity of the more rigid tranexamic acid compared to 6-aminohexanoic acid. mdpi.com |

Advanced Analytical Characterization Techniques

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-Aminohexanoic acid hydrochloride by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of all atoms in the structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The presence of the amine hydrochloride group significantly influences the chemical shifts of nearby protons, causing them to appear further downfield compared to the free amine.

Due to the lack of publicly available experimental spectra for this compound, the following tables present predicted chemical shifts based on its known structure. These predictions are derived from established chemical shift correlation tables and computational models.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: D₂O

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (CH₂) | ~2.6 - 2.8 | Doublet of doublets |

| H-3 (CH) | ~3.3 - 3.5 | Multiplet |

| H-4 (CH₂) | ~1.6 - 1.8 | Multiplet |

| H-5 (CH₂) | ~1.3 - 1.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Solvent: D₂O

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (COOH) | ~175 - 178 |

| C-2 (CH₂) | ~38 - 41 |

| C-3 (CH) | ~50 - 53 |

| C-4 (CH₂) | ~33 - 36 |

| C-5 (CH₂) | ~18 - 21 |

| C-6 (CH₃) | ~12 - 14 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a highly effective method for identifying the functional groups present in a compound. In the hydrochloride salt, the amine group exists as an ammonium (B1175870) ion (-NH₃⁺), and the carboxylic acid group (-COOH) is also present, leading to characteristic absorption bands.

Key expected vibrational modes for this compound include:

O-H Stretch: A very broad absorption from the carboxylic acid hydroxyl group.

N-H Stretch: A broad, strong absorption from the ammonium group.

C-H Stretch: Absorptions from the aliphatic (sp³) C-H bonds.

C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid.

N-H Bend: Bending vibrations from the ammonium group.

C-O Stretch: Stretching vibration from the carboxylic acid.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Ammonium | N-H Stretch | 3000-3300 | Broad, Strong |

| Alkane | C-H Stretch | 2850-3000 | Medium-Strong |

| Carbonyl | C=O Stretch | 1700-1730 | Strong |

| Ammonium | N-H Bend | 1500-1600 | Medium |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For 3-Aminohexanoic acid (free base molecular weight: 131.17 g/mol ), soft ionization techniques like electrospray ionization (ESI) would typically yield a protonated molecular ion [M+H]⁺ at m/z ≈ 132.10.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (e.g., the [M+H]⁺ ion) to generate a fragmentation pattern. This pattern is a molecular fingerprint that helps to confirm the structure. Common fragmentation pathways for protonated amino acids include the neutral losses of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO).

Table 4: Predicted MS/MS Fragmentation of Protonated 3-Aminohexanoic Acid ([M+H]⁺ = m/z 132.1)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Fragment Structure |

|---|---|---|---|

| 132.1 | 115.1 | NH₃ (17.0) | Protonated hexenoic acid |

| 132.1 | 114.1 | H₂O (18.0) | Acylimnium ion |

| 132.1 | 86.1 | H₂O + CO (46.0) | Iminium ion from decarboxylation |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, such as starting materials, byproducts, or enantiomeric impurities, and for quantifying its purity.

HPLC and UPLC are powerful techniques for the separation, identification, and quantification of compounds in a mixture. For polar compounds like amino acids, reversed-phase (RP) HPLC is a common method. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid to ensure good peak shape.

Because 3-Aminohexanoic acid lacks a strong chromophore, direct UV detection can be challenging and may offer low sensitivity. To overcome this, pre-column derivatization is often employed. Reagents such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride react with the primary amine group to form a highly fluorescent or UV-active derivative, significantly enhancing detection limits. The purity of this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Amino acids, including 3-Aminohexanoic acid, are non-volatile due to their polar carboxylic acid and amine functional groups. Therefore, they must be chemically modified through derivatization to increase their volatility before GC analysis. mdpi.com

A common derivatization strategy is silylation. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine and carboxylic acid groups, replacing them with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. mdpi.commdpi.com This process neutralizes the polar functional groups, making the resulting derivative volatile and thermally stable for GC analysis.

The derivatized sample is then injected into the GC-MS system. The components are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer detector then fragments the eluted derivatives, providing a mass spectrum that confirms the identity of the compound. This method is highly sensitive and specific for the analysis of amino acids. researchgate.net

Ion Chromatography for Ionic Species Determination

Ion chromatography (IC) is a powerful technique for the determination of ionic species, including the components of salt forms of active pharmaceutical ingredients. For this compound, IC is utilized to quantify the cationic amino acid and the chloride counter-ion.

The analysis is typically performed using ion-exchange chromatography. altabioscience.com In an acidic mobile phase, the amino group of 3-aminohexanoic acid is protonated, existing as a cation. This positively charged species can be separated on a cation-exchange column, where it interacts with the negatively charged stationary phase. The separation mechanism involves two main principles: titration, where an increase in the mobile phase pH alters the charge state of the amino acid causing its release, and competitive ion exchange, where cations in the eluent (like Na⁺ or H⁺) compete for binding sites on the resin, thereby eluting the analyte. altabioscience.com

A common detection method is suppressed conductivity detection, which allows for the sensitive measurement of ionic analytes without the need for chromophores or derivatization. researchgate.net This approach provides a direct and robust method for quantifying the primary ionic components and any related ionic impurities.

| Parameter | Typical Conditions |

| Technique | Ion-Exchange Chromatography (IEC) |

| Column | Cation-exchange resin |

| Mobile Phase | Aqueous acidic buffer (e.g., Nitric acid or Methanesulfonic acid) |

| Detection | Suppressed Conductivity |

| Analytes | 3-Aminohexanoate cation, Chloride anion (on an anion-exchange system) |

Chiral Chromatography for Enantiomeric Purity

As 3-Aminohexanoic acid possesses a chiral center at the third carbon, it exists as a pair of enantiomers (R and S forms). The determination of enantiomeric purity is critical, as different enantiomers of a compound can exhibit distinct pharmacological activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this analysis.

Direct enantiomeric separation of underivatized beta-amino acids can be achieved, which avoids the complexities and potential for racemization associated with derivatization steps. Several types of CSPs are effective for resolving amino acid enantiomers:

Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin are particularly effective for separating the enantiomers of native amino acids. These CSPs possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds.

Crown Ether CSPs: These columns show high enantioselectivity for compounds containing primary amine groups. The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated amine of the analyte and the chiral crown ether cavity. chromatographytoday.com The enantioselectivity is often highly dependent on the pH of the mobile phase. tandfonline.com

The choice of mobile phase, typically a mixture of an organic solvent like methanol or acetonitrile with an acidic aqueous buffer, is optimized to achieve baseline resolution of the two enantiomers. tandfonline.com

| Parameter | Typical Conditions |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based, Crown Ether-based) |

| Mobile Phase | Perchloric acid buffer / Acetonitrile / Methanol |

| Detection | UV, Mass Spectrometry (MS) |

| Purpose | Quantification of R- and S-enantiomers to determine enantiomeric excess (% ee) |

Structural Elucidation Methods

X-ray Crystallography for Solid-State Forms and Polymorphism

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details of the crystal packing, including intermolecular interactions like hydrogen bonding between the ammonium and carboxylate groups and with the chloride ion.

Furthermore, many organic compounds can exist in more than one crystalline form, a phenomenon known as polymorphism. nih.gov Different polymorphs of the same compound can have different physical properties, including solubility, stability, and melting point. Powder X-ray Diffraction (PXRD) is a key technique used to identify and quantify different polymorphic forms in a bulk sample. mdpi.com The PXRD pattern serves as a unique "fingerprint" for a specific crystalline form. Characterizing the polymorphic landscape of this compound is essential for ensuring consistent product quality and performance.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. It serves as a crucial check for the purity and empirical formula of a synthesized compound. For this compound (C₆H₁₄ClNO₂), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. The experimental results from the analysis of a pure sample should closely match these theoretical values, confirming the elemental integrity of the compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Formula | Mass in Formula (g) | Mass Percent (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 42.99% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.42% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.16% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.36% |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.10% |

| Total | C₆H₁₄ClNO₂ | 167.636 | 100.00% |

Note: Sulfur (S) is not present in the molecule; its theoretical percentage is 0%.

Optical Rotation and Circular Dichroism for Stereochemical Assignment

Chiral molecules are optically active, meaning they can rotate the plane of plane-polarized light. libretexts.org This property is measured using a polarimeter, and the result is expressed as the specific rotation [α]. It is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.org The two enantiomers of 3-Aminohexanoic acid will rotate light to an equal magnitude but in opposite directions (dextrorotatory, (+), or levorotatory, (-)). libretexts.org While the R/S designation provides the absolute configuration, there is no simple correlation between the R/S nomenclature and the sign of the optical rotation. libretexts.org

Circular Dichroism (CD) spectroscopy is a more sophisticated technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides detailed information about the stereochemical features of a molecule. nih.gov For amino acids, the chromophores (like the carboxylic acid group) give rise to CD signals in a chiral environment. photophysics.com The resulting spectrum can serve as a fingerprint for a specific enantiomer and can be used in conjunction with computational models to assign the absolute configuration (R or S) of the chiral center.

Solution Behavior Characterization

The behavior of this compound in solution is governed by its structure as an amino acid salt. As a hydrochloride salt, it is expected to have good solubility in water and other polar solvents.

The pH of the aqueous solution has a profound effect on the net charge of the molecule. libretexts.org

In strongly acidic solutions (low pH): Both the amino group and the carboxylic acid group are protonated (-NH₃⁺ and -COOH), resulting in a net positive charge. chemguide.co.uk

Near the isoelectric point (pI): The molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻), resulting in a net neutral charge. libretexts.org

In strongly basic solutions (high pH): The amino group is neutral, and the carboxylic acid group is deprotonated (-NH₂ and -COO⁻), resulting in a net negative charge. chemguide.co.uk

This pH-dependent charge state influences its solubility, its interaction with other molecules, and its retention characteristics in chromatographic systems, particularly in ion-exchange and reverse-phase chromatography.

Viscosity Measurements and Solute-Solvent Interactions

Viscosity is a macroscopic property of fluids that is intrinsically linked to the microscopic interactions between solute and solvent molecules. For solutions of this compound, viscosity measurements serve as a powerful tool to probe the nature and extent of these interactions, which include ion-solvent, ion-ion, and hydrophobic hydration effects. The viscosity of a solution is influenced by the size and shape of the solute molecules, as well as by the structural modifications they induce in the solvent, typically water.

The analysis of viscosity data is often carried out using the Jones-Dole equation, which relates the relative viscosity (ηr) of a solution to the molar concentration (c) of the solute:

(η/η₀) = 1 + Ac¹ᐟ² + Bc

where η and η₀ are the viscosities of the solution and the pure solvent, respectively. The A-coefficient accounts for ion-ion interactions and is significant at higher concentrations, while the B-coefficient, also known as the viscosity B-coefficient, is an empirical constant that reflects the magnitude of solute-solvent interactions.